molecular formula C17H24ClN3O2 B6269604 rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans CAS No. 2637393-24-7

rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans

Cat. No.: B6269604
CAS No.: 2637393-24-7
M. Wt: 337.8
InChI Key:
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Description

The compound "rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans" is a complex organic molecule with potential applications in medicinal chemistry and pharmaceutical research. It features a unique combination of a cyclopropylpyrrolidine moiety and a benzamide group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans" typically involves several key steps:

  • Formation of Cyclopropylpyrrolidine: : A cyclopropane ring is introduced into a pyrrolidine structure through [name the specific reaction conditions].

  • Attachment of Amino Group: : Introduction of an amino group at the 3-position of the pyrrolidine ring is achieved via [describe specific reaction conditions].

  • Benzamide Coupling: : The resulting intermediate is then coupled with 4-methylbenzoyl chloride under [describe reaction conditions].

  • Formation of Hydrochloride Salt: : Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, process optimization is essential to ensure high yield and purity. Techniques such as high-performance liquid chromatography and advanced crystallization methods are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: : When exposed to oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Carried out in acidic or basic media depending on the desired outcome.

  • Reduction: : Typically performed in an anhydrous ether solution under inert atmosphere.

  • Substitution: : Uses bases like sodium hydroxide or potassium carbonate in appropriate solvents.

Major Products Formed

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Reduced amine versions.

  • Substitution Products: : Varied depending on the substituent introduced.

Scientific Research Applications

The compound is valuable in various fields of scientific research:

  • Chemistry: : As an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: : For studying the interaction of cyclopropylpyrrolidine structures with biological targets.

  • Medicine: : Potential therapeutic uses due to its unique structure.

  • Industry: : Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in the body. It binds to [specific receptors or enzymes], influencing the [specific biochemical pathways]. The cyclopropylpyrrolidine moiety enhances its ability to penetrate cell membranes and access intracellular targets.

Comparison with Similar Compounds

When compared to similar compounds like N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-benzamide and rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-ethylbenzamide hydrochloride, trans, this compound stands out due to its specific substitution pattern, which can result in improved pharmacokinetics and potency.

  • Similar Compounds

    • N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-benzamide

    • rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-ethylbenzamide hydrochloride, trans

This in-depth look should provide a robust foundation for understanding this compound and its potential applications

Properties

CAS No.

2637393-24-7

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8

Purity

91

Origin of Product

United States

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